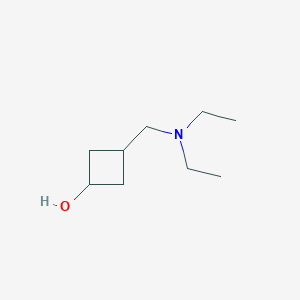
3-Methyl-1-(methylamino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(methylamino)butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a methylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1-(methylamino)butan-2-one can be synthesized through various methods. One common method involves the reaction of 2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol. This process uses copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550°C. The conversion rate of 2-butanol to this compound can reach up to 95% .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-2-butanone can be converted to 3-Methyl-2-butanoic acid.
Reduction: The reduction yields 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone:
3-Methyl-2-butanone: Similar in structure but does not have the methylamino group.
Methyl isopropyl ketone: Another name for 3-Methyl-2-butanone, highlighting its structural similarity.
Uniqueness
3-Methyl-1-(methylamino)butan-2-one is unique due to the presence of both a carbonyl group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-methyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
OMWKPVQXGRTCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)


![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)
![2-(3-Bromobenzyl)benzo[b]thiophene](/img/structure/B8549722.png)
![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8549729.png)



